N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-14(21)16-9-10-18(25-16)19(11-5-6-12-19)13-20-26(22,23)17-8-4-3-7-15(17)24-2/h3-4,7-10,14,20-21H,5-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMNEUNIEXKITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. It contains multiple functional groups, including a thiophene ring, a cyclopentyl moiety, and a sulfonamide group, which contribute to its biological activity. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula : C17H21NO2S2
- Molecular Weight : 335.5 g/mol
- CAS Number : 2034499-83-5
- Structural Features : The compound features a thiophene ring, a methoxy group, and a sulfonamide linkage, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO2S2 |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 2034499-83-5 |
The biological activity of this compound is attributed to its interaction with various biological targets. Compounds with thiophene and sulfonamide groups have been reported to exhibit activities such as:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which could be leveraged in developing new antibiotics.
- Anticancer Activity : The presence of aromatic rings may facilitate interactions with cellular targets involved in cancer progression.
Research Findings
- In Vitro Studies : Preliminary studies have shown that compounds similar to this compound demonstrate selective inhibition of certain cancer cell lines. For example, compounds containing thiophene moieties have been linked to apoptosis in human cancer cells.
- Structure-Activity Relationship (SAR) : The structural diversity of this compound allows for modifications that can enhance its biological activity. For instance, variations in the alkyl chain length or the substitution pattern on the thiophene ring could lead to improved potency or selectivity against specific targets.
-
Case Studies :
- A study involving related sulfonamide compounds indicated that modifications at the para position of the aromatic ring significantly enhanced anti-inflammatory activity.
- Another investigation highlighted that thiophene-based sulfonamides exhibited promising results in inhibiting tumor growth in xenograft models.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key factors include:
- Absorption : The presence of polar groups may enhance solubility and absorption in biological systems.
- Metabolism : Investigations into metabolic pathways indicate that the compound may undergo phase I and II metabolic reactions, affecting its bioavailability.
- Excretion : Knowledge of the excretion route is essential for assessing potential toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging a methoxybenzenesulfonamide scaffold with a substituted thiophene-cyclopentane system. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonamide Core : The target compound shares the 2-methoxybenzenesulfonamide moiety with N-(5-chloro-2-methoxyphenyl)benzenesulfonamide and N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide . Methoxy groups enhance solubility and influence binding interactions in enzyme pockets.
Thiophene vs. Thiazole: Unlike thiazole-based analogs (e.g., ), the thiophene ring in the target compound may confer distinct electronic properties and metabolic stability.
Hydroxyethyl Substitution : The 1-hydroxyethyl group on thiophene is unique; similar hydroxylated alkyl chains in other sulfonamides (e.g., ) are associated with enhanced hydrogen-bonding interactions in enzymatic targets.
Cyclopentane Linkage: The cyclopentylmethyl group resembles the cyclopentylamino linkers in Compound 55 , which improved antiviral activity by optimizing steric fit in SARS-CoV-2 PLpro.
Q & A
Q. What are the optimal synthetic routes for preparing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide?
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-methoxybenzenesulfonyl chloride) with a cyclopentyl-thiophene precursor. Key steps include nucleophilic substitution under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction optimization requires precise control of temperature (reflux in DCM) and stoichiometric ratios, as deviations may lead to side products like over-sulfonated derivatives .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization in polar solvents (e.g., ethanol/water mixtures) and refinement using SHELXL software allow precise determination of bond lengths, angles, and stereochemistry. For non-crystalline samples, high-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) provide complementary validation .
Q. What biological assays are suitable for initial screening of its pharmacological activity?
In vitro assays against bacterial/fungal strains (e.g., MIC determination) or cancer cell lines (e.g., MTT assays) are common starting points. Target-specific studies may involve enzyme inhibition assays (e.g., kinase or sulfotransferase activity) guided by structural analogs with known mechanisms, such as sulfonamide-based SphK1 inhibitors .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of this compound?
Quantum-chemical calculations (e.g., DFT) estimate physicochemical properties like logP (lipophilicity) and pKa, while molecular dynamics simulations model degradation pathways. Experimental validation via OECD 301 biodegradability tests or soil sorption studies can resolve discrepancies between predicted and observed environmental persistence .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Contradictions may arise from impurities or assay variability. Orthogonal analytical techniques (HPLC for purity, LC-MS for metabolite profiling) and standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Dose-response curves and statistical validation (e.g., IC50 comparisons with reference drugs) enhance reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Systematic modification of functional groups (e.g., varying the methoxy or hydroxyethyl substituents) paired with in silico docking (AutoDock Vina, Schrödinger Suite) identifies pharmacophoric features. Free-energy perturbation (FEP) calculations refine binding affinity predictions for target proteins like kinases or sulfotransferases .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Twinned crystals or low-resolution data require robust refinement tools like SHELXL. Strategies include using TWIN/BASF commands for twinning correction and anisotropic displacement parameters (ADPs) to model disorder. High redundancy data collection (e.g., synchrotron sources) improves resolution for complex cyclopentyl-thiophene conformers .
Q. How can the compound’s metabolic stability be assessed in preclinical models?
Microsomal stability assays (human/rat liver microsomes) coupled with LC-MS/MS quantify phase I/II metabolites. Isotope-labeled analogs track biotransformation pathways, while CYP450 inhibition assays identify metabolic liabilities. Comparative pharmacokinetic studies in rodents provide in vivo validation .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to avoid over-reaction.
- Crystallography : Prioritize slow evaporation for crystal growth; use PLATON to check for missed symmetry.
- Data Analysis : Apply Benjamini-Hochberg correction for high-throughput bioactivity data to minimize false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
